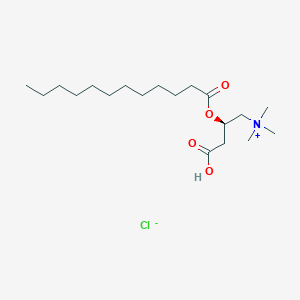

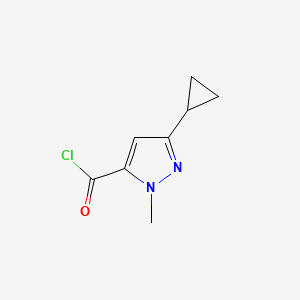

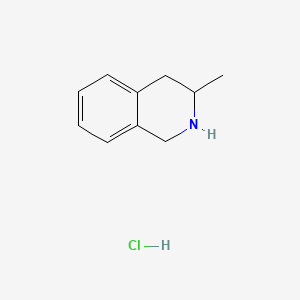

3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

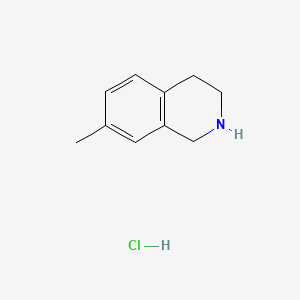

“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride” is a chemical compound. It is closely related to "3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid" . It is used for research purposes and is not suitable for use as a medicine, food, or household item .

Synthesis Analysis

The synthesis of pyrazole compounds, including those similar to “3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride”, often involves a [3 + 2] cycloaddition reaction . This reaction involves a silver-mediated process with N-isocyanoiminotriphenylphosphorane as a “CNN” building block and terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also yield a broad range of pyrazole derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a versatile intermediate in the synthesis of pyrazoles with various functionalized substituents. The ability to introduce different groups at the C3 and C5 positions allows for the creation of a wide range of pyrazole derivatives. This adaptability makes it an invaluable compound for the development of ligands with potential applications in catalysis and material science. For instance, the synthesis of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5 has been reported. These pyrazoles can be further modified to produce derivatives with side chains that act as ligands, which are significant due to their potential to engage in hydrogen bonding depending on the steric environment created by the substituents at C5 (Grotjahn et al., 2002).

Catalysis

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride has also found applications in catalysis, specifically as a precursor in the synthesis of silica-supported ionic liquid catalysts. These catalysts have been used efficiently for the synthesis of benzo[b]pyran derivatives, showcasing the role of pyrazole derivatives in facilitating diverse chemical transformations. The use of silica-bonded ionic liquid catalysts, derived from pyrazole compounds, for the efficient synthesis of structurally diverse spiro-pyrans, highlights the compound's utility in promoting novel catalytic methodologies (Hasaninejad et al., 2013).

Luminescence and Material Science

The structural framework of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride allows for the development of compounds with luminescent properties. For example, cyclometalated complexes incorporating pyrazole ligands exhibit blue-light emission, which is essential for applications in optoelectronics and as phosphorescent materials. Such compounds are investigated for their potential in creating efficient blue-light emitters, with their luminescent properties being finely tunable by modifying the pyrazole structure (Arnal et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be studied. Its molecular weight (166.18 g/mol) and physical form (solid) suggest that it may have suitable pharmacokinetic properties for drug development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is recommended to be stored in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.

Eigenschaften

IUPAC Name |

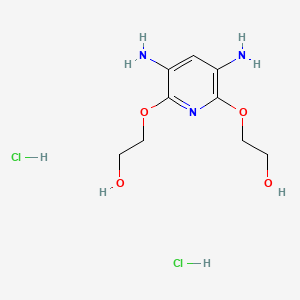

5-cyclopropyl-2-methylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNJTKBTGMOMSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664686 |

Source

|

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136283-92-6 |

Source

|

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)